
4,6-Difluoro-2,3-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Difluoro-2,3-dimethylaniline is an organic compound characterized by the presence of two fluorine atoms and two methyl groups attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2,3-dimethylaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4,6-difluoro-2,3-dimethylbenzene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
Types of Reactions: 4,6-Difluoro-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
4,6-Difluoro-2,3-dimethylaniline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of fluorinated aromatic compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4,6-Difluoro-2,3-dimethylaniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 3,5-Difluoroaniline
- 2,3-Dimethylaniline
Comparison: 4,6-Difluoro-2,3-dimethylaniline is unique due to the specific positioning of its fluorine and methyl groups. This unique structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, the presence of fluorine atoms at the 4 and 6 positions can significantly influence the compound’s reactivity and interaction with other molecules .
特性
CAS番号 |
754949-24-1 |
|---|---|
分子式 |
C8H9F2N |
分子量 |
157.16 g/mol |
IUPAC名 |
4,6-difluoro-2,3-dimethylaniline |
InChI |
InChI=1S/C8H9F2N/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,11H2,1-2H3 |
InChIキー |
HXNPLOGFTOXZPV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1F)F)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


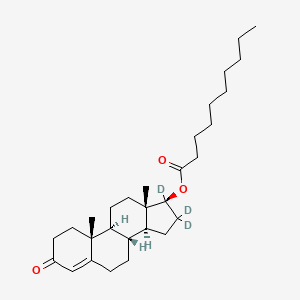
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
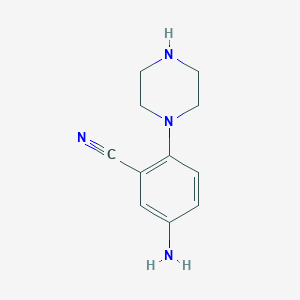
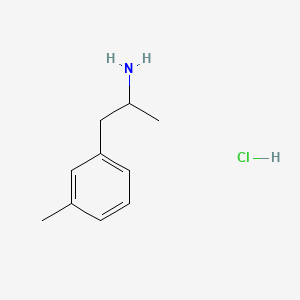
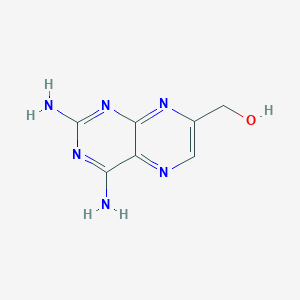

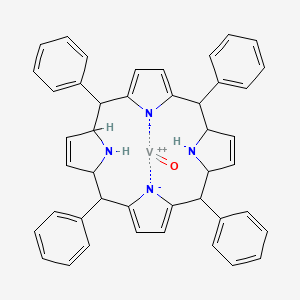
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)

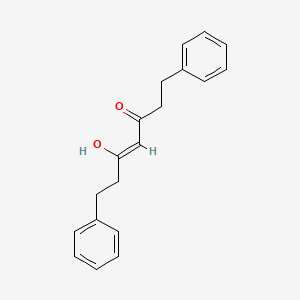
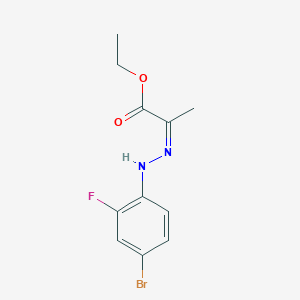
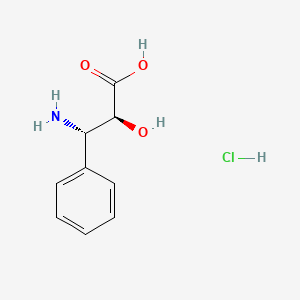
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
